molecular formula C17H18N4O2S2 B6751851 3-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one

3-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B6751851
M. Wt: 374.5 g/mol
InChI Key: BFIZGJPRQHNPKO-UHFFFAOYSA-N
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Description

3-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that features a thiazole ring, a piperidine ring, and a thieno[2,3-d]pyrimidin-4-one core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a piperidine derivative. The final step involves the formation of the thieno[2,3-d]pyrimidin-4-one core through cyclization reactions. Common reagents used in these reactions include brominated intermediates, heterocyclic amines, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

3-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The thiazole and thieno[2,3-d]pyrimidin-4-one moieties are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one apart is its unique combination of these three moieties, which may confer a distinct spectrum of biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-[2-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c1-11-9-25-16(19-11)13-4-2-3-6-21(13)14(22)8-20-10-18-15-12(17(20)23)5-7-24-15/h5,7,9-10,13H,2-4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIZGJPRQHNPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CCCCN2C(=O)CN3C=NC4=C(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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